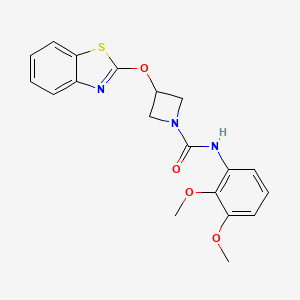

3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-(2,3-DIMETHOXYPHENYL)AZETIDINE-1-CARBOXAMIDE

Description

3-(1,3-Benzothiazol-2-yloxy)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide is a synthetic small molecule characterized by a unique azetidine-carboxamide backbone substituted with a benzothiazole-2-yloxy group and a 2,3-dimethoxyphenyl moiety. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, often associated with anticancer, antimicrobial, and neuroprotective properties . The 2,3-dimethoxyphenyl group may enhance pharmacokinetic properties, such as membrane permeability or metabolic stability.

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yloxy)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-24-15-8-5-7-14(17(15)25-2)20-18(23)22-10-12(11-22)26-19-21-13-6-3-4-9-16(13)27-19/h3-9,12H,10-11H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBXJYOOBIVMRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-(2,3-DIMETHOXYPHENYL)AZETIDINE-1-CARBOXAMIDE typically involves the following steps:

Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of o-aminothiophenol with carbon disulfide and an appropriate halogenating agent.

Attachment of the Azetidine Ring: The azetidine ring can be introduced through a nucleophilic substitution reaction involving a suitable azetidine precursor.

Coupling with the Dimethoxyphenyl Group: The final step involves coupling the benzothiazole-azetidine intermediate with 2,3-dimethoxyphenyl isocyanate under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions may target the azetidine ring or the benzothiazole moiety, potentially leading to ring-opening or hydrogenation products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzothiazole ring or the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzothiazole derivatives, which demonstrated potent activity against a range of bacterial and fungal pathogens. For instance, compounds derived from benzothiazole showed minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against specific strains .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that derivatives containing the benzothiazole moiety can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example, certain derivatives demonstrated IC50 values indicating effective inhibition comparable to standard anti-inflammatory drugs .

Analgesic Properties

The analgesic potential of benzothiazole derivatives has been documented in multiple studies. Compounds have been shown to significantly reduce pain responses in animal models, with some exhibiting higher efficacy than traditional analgesics like aspirin .

Case Study 1: Synthesis and Evaluation of Benzothiazole Derivatives

In a recent study, researchers synthesized a series of benzothiazole derivatives and evaluated their biological activities. The results indicated that certain modifications to the benzothiazole structure enhanced both antimicrobial and anti-inflammatory activities significantly compared to their precursors .

| Compound | Activity Type | MIC (μmol/mL) | IC50 (COX-2) |

|---|---|---|---|

| Compound A | Antimicrobial | 15.0 | - |

| Compound B | Anti-inflammatory | - | 10.5 |

| Compound C | Analgesic | - | - |

Case Study 2: Structure-Activity Relationship Analysis

A detailed structure-activity relationship (SAR) analysis was conducted on a series of synthesized compounds based on the benzothiazole framework. The study concluded that specific substitutions on the phenyl rings significantly influenced the biological activity, leading to enhanced efficacy against inflammation and pain .

Mechanism of Action

The mechanism of action of 3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-(2,3-DIMETHOXYPHENYL)AZETIDINE-1-CARBOXAMIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes, blocking receptor-ligand interactions, or disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(1,3-benzothiazol-2-yloxy)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide and related compounds identified in the evidence:

Key Observations:

Structural Diversity: The target compound’s azetidine-carboxamide core is distinct from tetrahydroquinoline (e.g., Example 1 in ) or pyrazole-pyridazine scaffolds (e.g., Example 24 in ). Its smaller azetidine ring may enhance metabolic stability compared to larger heterocycles.

Synthetic Approaches: The target’s synthesis likely involves coupling a benzothiazol-2-yloxy azetidine intermediate with 2,3-dimethoxyphenylcarbamic acid, whereas microwave-assisted methods are noted for benzothiazole-containing pyrrolo derivatives .

Bioactivity :

- Benzothiazole analogs in show kinase inhibition (e.g., Table 3), suggesting the target may share similar mechanisms. However, the dimethoxyphenyl group could modulate selectivity compared to adamantane-containing derivatives (Example 24, ).

- Pyrrolo-benzothiazoles in exhibit anticancer activity, but the target’s azetidine ring may alter cytotoxicity profiles.

Analytical Characterization :

- While the target’s structural confirmation would require X-ray analysis (as in ), patents in rely on LC-MS/NMR for analogs, indicating possible prioritization of high-throughput screening over crystallography.

Research Findings and Implications

- Pharmacological Potential: The benzothiazole moiety is a consistent feature in bioactive compounds (e.g., kinase inhibitors in , anticancer agents in ), positioning the target as a candidate for similar applications.

- Synthetic Challenges : The azetidine ring’s strain may complicate synthesis compared to more stable five- or six-membered heterocycles, necessitating optimized cyclization conditions.

- Structure-Activity Relationship (SAR) : The 2,3-dimethoxyphenyl group’s electron-donating effects could enhance binding to hydrophobic pockets in target proteins, differentiating it from hydroxyl- or carboxylic acid-substituted analogs .

Biological Activity

The compound 3-(1,3-benzothiazol-2-yloxy)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide is a synthetic derivative that incorporates a benzothiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Benzothiazole : A heterocyclic compound that contributes to the biological activity.

- Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.

- Azetidine ring : A four-membered ring that can impact the pharmacodynamics of the compound.

Biological Activity Overview

Research indicates that compounds containing benzothiazole and related structures exhibit a wide range of biological activities, including:

- Anticancer Activity : Several studies have shown that benzothiazole derivatives can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancers (PC3) .

- Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, with potential applications in treating infections .

- Anti-inflammatory Effects : Some derivatives have shown the ability to inhibit nitric oxide production and other inflammatory mediators .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes such as xanthine oxidase, which plays a role in uric acid production .

- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a significant mechanism for anticancer agents. Flow cytometry studies have shown dose-dependent apoptosis induction in treated cell lines .

Anticancer Activity

A study evaluating the cytotoxic effects of various benzothiazole derivatives reported IC50 values indicating significant potency against multiple cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 0.65 |

| 5b | MDA-MB-231 | 2.41 |

These findings suggest that modifications to the benzothiazole structure can enhance anticancer efficacy .

Antimicrobial Activity

In an antimicrobial screening, the compound exhibited minimal inhibitory concentrations (MIC) against Escherichia coli and Bacillus subtilis. The results are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| B. subtilis | 16 |

This indicates that the compound may serve as a potential lead for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.